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Compound of Interest

1-benzyl-3,5-dichloropyrazin-
Compound Name:

2(1H)-one
CAS No.: 87486-35-9
Cat. No.: B1280267

Get Quote

Executive Summary & Chemical Identity

1-benzyl-3,5-dichloropyrazin-2(1H)-one is a functionalized heterocyclic building block
characterized by a pyrazinone core protected at the

position by a benzyl group and activated at the
and
positions by chlorine atoms.[1][2][3]

From a synthetic utility perspective, this molecule is an electrophilic scaffold.[1] The chlorine
atoms—patrticularly at the

position—are highly susceptible to Nucleophilic Aromatic Substitution (

), making the compound valuable for diversification but chemically labile in nucleophilic
environments (e.g., basic buffers, thiol-containing assays).
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Physicochemical Profile

Property

Value (Predicted/Typical)

Technical Note

Molecular Formula

Molecular Weight

255.10 g/mol

LogP (Octanol/Water)

~2.8-3.2

Lipophilic due to benzyl +

dichloro substitution.[1]

pKa

Non-ionizable (pH 1-14)

The

-benzyl substitution removes
the acidic amide proton found
in the parent 3,5-
dichloropyrazin-2(1H)-one (

)-[1]

H-Bond Donors/Acceptors

0/3

Good membrane permeability
predicted.[1]

Physical State

Solid (White to Off-white)

Crystalline powder.[1]

Solubility Profiling

Due to the lipophilic benzyl group and the two chlorine atoms, 1-benzyl-3,5-dichloropyrazin-

2(1H)-one exhibits poor aqueous solubility but excellent solubility in aprotic polar organic

solvents.[1]

Solvent Compatibility Table
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. . Application
Solvent Solubility Rating .
Recommendation

Preferred for stock solutions
DMSO High (>50 mM) (10-20 mM).[1] Stable if kept
dry.[1]

Alternative stock solvent;
DMF High (>50 mM) harder to remove than DMSO.

[1]

) ) Ideal for extraction and
Dichloromethane (DCM) High ]
synthesis workups.[1]

Caution: Can act as a
Methanol/Ethanol Moderate nucleophile at high pH or
temperature (see Stability).[1]

Requires co-solvent (e.g., 1-

5% DMSO) or formulation
Water / PBS (pH 7.4) Very Low (<10 uM) i ) )

(cyclodextrins) for biological

assays.[1]

Experimental Protocol: Kinetic Solubility Determination

Use this protocol to determine the maximum concentration usable in a biological assay without
precipitation.

e Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

e Spiking: Spike the DMSO stock into PBS (pH 7.4) at increasing concentrations (e.g., 1, 10,
50, 100 pM) in a 96-well plate. Final DMSO concentration should be constant (e.g., 1%).[1]

e Incubation: Shake for 2 hours at room temperature (

).

 Filtration: Filter samples (0.45 um PVDF) or centrifuge (3000 x g) to remove precipitate.

o Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve.
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 Calculation: Solubility limit is the concentration where the recovered peak area deviates from
linearity.

Stability & Reactivity Assessment

The stability of this compound is dictated by the electrophilicity of the pyrazinone ring. The
-Cl bond is significantly more reactive than the

-Cl bond due to the electron-withdrawing effect of the adjacent lactam carbonyl and the

nitrogen.

Critical Degradation Pathway: Hydrolysis ()

In basic agueous media (

) or in the presence of strong nucleophiles (amines, thiols), the chloride at position 3 is
displaced.

e Mechanism: Nucleophilic attack at

Meisenheimer complex

Loss of
1]

e Product: 1-benzyl-5-chloro-3-hydroxypyrazin-2(1H)-one (or its tautomer).[1]

» Implication: Avoid Tris or Glycine buffers if conducting long-term incubations, as the free
amines can react with the scaffold. Use HEPES or MOPS instead.

Diagram: Reactivity & Degradation Logic
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1-benzyl-3,5-dichloropyrazin-2(1H)-one

Primary Reactivity

Secondary Reactivity

C3-Position
(Highly Electrophilic)

C5-Position

Click to download full resolution via product page

Minor Pathway

(Moderately Electrophilic)

Benzylic Methylene
(Oxidation Susceptible)

Hydrolysis (pH >9) 1|
Forms 3-OH derivative
1

Aminolysis (R-NH2) :
I

| Forms 3-amino derivative |
__________________ 1

Figure 1: Reactivity map highlighting the susceptibility of the C3-position to nucleophilic attack.

[1]

Stability Stress Testing Protocol

To validate the integrity of your specific batch, perform the following stress tests:

Stress Condition Duration Expected Outcome  Action
Stable. The N-benzyl ) o
i ) Safe to use in acidic
Acid (0.1 N HCI) 24 Hours group is generally
] ) workups.[1]
stable to dilute acid.[1]
Degradation. Rapid Avoid strong base
Base (0.1 N NaOH) 1-4 Hours hydrolysis of C3-Cl to during
C3-OH.[1] storage/handling.[1]
idati Moderate Stability.
Oxidation ( ) o Y ] Protect from strong
24 Hours Benzylic oxidation is )
) oxidants.[1]
) slow but possible.[1]
Variable. Pyrazinones
Light (UV/Vis) 24 Hours can undergo [2+2] Store in amber vials.

cycloadditions.[1]
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Analytical Methods (HPLC)

For purity assessment and stability monitoring, use the following Reverse-Phase HPLC
method. The compound is relatively non-polar, so it will elute late in a standard gradient.

e Column: C18 (e.qg., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

» Mobile Phase A: Water + 0.1% Formic Acid.[1]

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

o Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.[1]

o Detection: UV at 254 nm (aromatic ring) and 310 nm (pyrazinone conjugation).[1]

o Retention Time: Expect elution around 7-8 minutes (depending on dead volume),
significantly later than the unsubstituted parent pyrazinone.[1]

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain >98%
purity:

Temperature: Store solid at -20°C. Store DMSO stocks at -20°C or -80°C.[1]

Atmosphere: Hygroscopic degradation is minimal, but storage under inert gas (

or Ar) is recommended to prevent slow benzylic oxidation.[1]

Container: Amber glass vials (to prevent potential photodegradation).

In Solution: Avoid storing in methanol or ethanol for prolonged periods (>24h) at room
temperature, as slow alcoholysis of the C3-CI bond may occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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